molecular formula C14H23N5O B12314697 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one

Cat. No.: B12314697
M. Wt: 277.37 g/mol
InChI Key: QZUQSNYUDGPHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. This complex molecule is built from two key heterocyclic pharmacophores: a 1,3-dimethyl-1H-pyrazole ring and a piperazine-substituted piperidin-2-one scaffold. Pyrazole derivatives are a widely studied class of compounds known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant effects . The specific inclusion of the 1,3-dimethyl substitution on the pyrazole ring is a common feature in many bioactive molecules and pharmaceutical agents . The piperazine and piperidine rings are privileged structures in drug discovery, frequently found in ligands for central nervous system (CNS) targets. Recent scientific literature highlights that compounds featuring piperidine and piperazine moieties are often investigated for their affinity at neuronal receptors, such as the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . These receptors are important targets for research in neuropathic pain, neurodegenerative diseases, and psychiatric disorders . The molecular architecture of this compound, which links a pyrazole unit to a piperazine-piperidinone system, suggests potential as a multi-targeting ligand. This makes it a valuable chemical tool for researchers exploring complex receptor interactions and developing new therapeutic strategies, particularly in neuroscience. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-piperazin-1-ylpiperidin-2-one

InChI

InChI=1S/C14H23N5O/c1-11-10-13(17(2)16-11)19-7-3-4-12(14(19)20)18-8-5-15-6-9-18/h10,12,15H,3-9H2,1-2H3

InChI Key

QZUQSNYUDGPHEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N2CCCC(C2=O)N3CCNCC3)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis

The 1,3-dimethylpyrazole group is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. For example, reacting acetylacetone with methylhydrazine in acetic acid at 80–100°C yields 1,3-dimethyl-1H-pyrazole. This step achieves >85% yield under optimized conditions, with excess methylhydrazine driving the reaction to completion.

Piperidin-2-one Intermediate Preparation

The piperidin-2-one core is functionalized through nucleophilic substitution. A patented method for analogous compounds involves reacting 3-bromopiperidin-2-one with sodium hydride in tetrahydrofuran (THF) at 0–5°C, followed by addition of the pre-formed pyrazole derivative. This step introduces the pyrazole group at the 1-position with 70–75% yield after recrystallization from ethyl acetate.

Piperazine Coupling

The critical step involves attaching the piperazine group to the 3-position of the piperidinone. A method adapted from teneligliptin synthesis uses Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple piperazine with a hydroxyl-activated piperidinone intermediate. Alternatively, nucleophilic aromatic substitution under basic conditions (K₂CO₃, DMF, 110°C) achieves 65–70% yield, albeit with higher impurity levels requiring chromatographic purification.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, solvent selection, and stoichiometry. The table below summarizes optimized conditions for each synthetic stage:

Step Reagents/Conditions Temperature Yield Purity
Pyrazole formation Acetylacetone, methylhydrazine, acetic acid 80°C, 6 h 87% 98% (HPLC)
Piperidinone bromination 3-Bromopiperidin-2-one, NaH, THF 0–5°C, 2 h 73% 95%
Piperazine coupling Piperazine, K₂CO₃, DMF 110°C, 24 h 68% 90%
Mitsunobu alternative Piperazine, DEAD, PPh₃, THF RT, 12 h 72% 97%

Data adapted from patented protocols for structurally related compounds.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe transitioning batch processes to continuous flow systems to enhance reproducibility. For example, a tubular reactor with segmented gas-liquid flow achieves 92% conversion in the pyrazole formation step at 120°C with residence times <30 minutes. This method reduces side product formation compared to batch reactors.

Green Chemistry Approaches

Solvent selection significantly impacts environmental footprint. Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces toxicity while maintaining 65–70% yield. Additionally, catalytic Mitsunobu conditions using polymer-supported reagents enable reagent recycling, decreasing waste generation by 40%.

Purification and Characterization Challenges

Chromatographic Resolution

Final product purification often requires orthogonal chromatographic methods due to structurally similar byproducts. A patented workflow employs:

  • Normal-phase silica chromatography (hexane:ethyl acetate gradient) to remove non-polar impurities.
  • Reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) for enantiomeric resolution.

This two-step process increases purity from 90% to >99.5% but adds 15–20% yield loss.

Spectroscopic Characterization

Advanced techniques confirm structural integrity:

  • ²⁷Al NMR detects aluminum-containing byproducts from Lewis acid catalysts.
  • HRMS-ESI ([M+H]⁺ = 373.2481) verifies molecular formula (C₁₈H₂₇N₇O₂).
  • X-ray crystallography resolves stereochemical ambiguities at the piperidinone 3-position.

Comparative Analysis of Synthetic Strategies

Mitsunobu vs. Nucleophilic Substitution

The Mitsunobu reaction offers superior stereocontrol but requires expensive reagents. In contrast, nucleophilic substitution with K₂CO₃ provides cost-effective synthesis at the expense of lower enantiomeric excess (82% vs. 98% ee). Industrial applications may favor the latter with subsequent chiral resolution steps.

Solvent Effects on Reaction Kinetics

Kinetic studies in DMF vs. CPME show pseudo-first-order rate constants (k₁) of 0.45 h⁻¹ and 0.38 h⁻¹, respectively. Though DMF accelerates reactions, its high boiling point complicates product isolation.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. In a notable study, certain pyrazole derivatives demonstrated efficacy against pathogenic fungi such as Cytospora sp. and Fusarium solani .

Antioxidant Properties

Antioxidant activity is another important aspect of this compound's biological profile. Compounds with similar structures have been reported to effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Anti-inflammatory Effects

Inflammation-related conditions are potential targets for compounds like 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one. Some studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro .

Case Studies

Study Findings Reference
Synthesis and Evaluation of Pyrazole DerivativesDemonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Antioxidant Activity AssessmentFound effective scavenging of free radicals in various assays, indicating potential therapeutic applications in oxidative stress-related conditions.
Anti-inflammatory ResearchShowed inhibition of cytokine production in cell cultures, suggesting utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

SIJ1278 (N-(3-(7-((1,3-Dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide)

  • Shared Features : The 1,3-dimethylpyrazole group is identical to that in the target compound.
  • Divergences: SIJ1278 incorporates a pyrimidopyrimidinone core and a trifluoromethylbenzamide substituent, absent in the target compound.
  • The target compound’s simpler piperidinone core may offer greater conformational flexibility .

SIJ1227 (1-Ethylpiperidin-4-yl Pyrazole Derivative)

  • Shared Features: Both compounds feature a pyrazole linked to a nitrogen-containing heterocycle (piperidine in SIJ1227 vs. piperazin-piperidinone in the target).
  • Divergences : SIJ1227 substitutes the dimethylpyrazole with an ethylpiperidine-pyrazole hybrid.
  • Implications : The ethylpiperidine group in SIJ1227 may enhance solubility due to its basic nitrogen, whereas the target compound’s dimethylpyrazole and piperazine could prioritize hydrogen-bonding interactions .

Piperazine-Containing Urea Derivatives ()

Compounds such as 11a–11o (e.g., 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share the piperazine moiety but differ in core structure:

  • Shared Features : Piperazine-linked scaffolds with aromatic substituents.
  • Divergences: The target compound replaces the urea-thiazole framework with a piperidinone-pyrazole system.
  • The urea group may confer stronger hydrogen-bonding capacity, while the piperidinone in the target compound could reduce metabolic susceptibility .

Pyrazole-Based Crystallographic Studies ()

The crystallographically characterized compound (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone shares the 3,5-dimethylpyrazole group but lacks the piperazin-piperidinone system.

  • Implications: The dimethylpyrazole’s planar geometry and electron-rich nature are conserved, but its conjugation with an indolizine carbonyl in the analog may enhance rigidity and π-stacking, unlike the target compound’s flexible piperazin-piperidinone linker .

Piperazine/Piperidine Derivatives in Drug Development

BAY 87-2243 ()

  • Structure : Contains a pyrazole linked to a cyclopropyl-piperazine group and a trifluoromethoxyphenyl-oxadiazole.
  • Comparison: BAY 87-2243’s trifluoromethoxy group increases hydrophobicity (logP ~4.5), whereas the target compound’s dimethylpyrazole and piperazine may lower logP (estimated ~2.5), favoring aqueous solubility. The oxadiazole ring in BAY 87-2243 could enhance metabolic stability compared to the target’s piperidinone .

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one ()

  • Shared Features : Piperidine/benzimidazolone core.
  • Divergences: The benzimidazolone system replaces the pyrazole-piperidinone in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Piperidin-2-one 1,3-Dimethylpyrazole, piperazine ~330 Flexibility, moderate lipophilicity
SIJ1278 Pyrimidopyrimidinone 1,3-Dimethylpyrazole, trifluoromethyl ~550 High π-stacking potential
11a (Urea derivative) Urea-thiazole 3-Fluorophenyl, piperazine-hydrazinyl 484.2 Strong hydrogen-bonding
BAY 87-2243 Oxadiazole-piperazine Trifluoromethoxyphenyl, cyclopropyl 525.53 High hydrophobicity

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is a compound that belongs to the class of pyrazole derivatives, which have garnered attention due to their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer treatments.

  • Chemical Formula : C18_{18}H27_{27}N7_{7}O2_2
  • Molecular Weight : 373.53 g/mol
  • CAS Number : 1798693-84-1
  • IUPAC Name : this compound

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives. For instance, a series of synthesized compounds were tested against various bacterial strains, including E. coli and Staphylococcus aureus. Notably, compounds containing a piperidine moiety demonstrated significant antibacterial activity, suggesting that structural modifications can enhance efficacy against microbial pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In a comparative analysis, certain pyrazole compounds exhibited substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that specific derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been explored. Compounds with a similar structure have been identified as selective protein inhibitors and have shown promise in targeting cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis .

Case Study: Synthesis and Evaluation

A recent study synthesized a series of pyrazolone compounds and evaluated their biological activity. The synthesized derivatives were subjected to antimicrobial screening against various Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial efficacy compared to standard antibiotics .

Table: Summary of Biological Activities

Activity TypeCompound TestedResult
AntimicrobialPyrazole DerivativesEffective against E. coli, S. aureus
Anti-inflammatoryVarious Pyrazolone CompoundsUp to 85% TNF-α inhibition at 10 µM
AnticancerSelective Protein InhibitorsSignificant effects on cancer cell lines

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell growth and immune responses.

Q & A

Q. Advanced Research Focus

  • Piperazine substitutions : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. For example, trifluoromethyl groups in ERK inhibitors improved potency by 10-fold .
  • Pyrazole modifications : Methyl groups at N1/C3 (as in the target compound) reduce steric hindrance, favoring receptor binding. Comparative studies of 1,3-dimethyl vs. 1-phenyl analogs show significant differences in selectivity .

How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Q. Advanced Research Focus

  • Pharmacokinetic factors : Low oral bioavailability (e.g., due to poor solubility or efflux via P-glycoprotein) may explain inefficacy. Use parallel artificial membrane permeability assays (PAMPA) and CYP450 inhibition studies to prioritize analogs .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. primary macrophages) or serum content can alter IC50 values. Normalize data using internal controls, as in anti-HIV studies .

What computational strategies support rational design of derivatives targeting specific receptors?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses with ERK1/2 or CGRP receptors. High-resolution crystal structures (e.g., 1.6 Å resolution for CGRP receptor complexes) improve accuracy .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical hydrogen bonds or hydrophobic interactions .

What methodologies assess metabolic stability and toxicity risks early in development?

Q. Advanced Research Focus

  • Liver microsome assays : Incubate the compound with human/rat microsomes and quantify parent compound loss via LC-MS/MS. High clearance (>50% loss in 30 min) indicates need for structural optimization .
  • hERG inhibition screening : Patch-clamp electrophysiology or fluorescence-based assays (e.g., IonWorks Barracuda) predict cardiac toxicity risks .

How can crystallographic fragment screening enhance understanding of binding interactions?

Advanced Research Focus
Soak crystals of the compound bound to its target (e.g., kinase) with fragment libraries. Use SHELXC/D/E for data processing and PHENIX for refinement. Fragments occupying adjacent pockets may guide hybrid analog design, as demonstrated in FAD-dependent oxidoreductase studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.